molecular formula C21H23ClN4OS B2728117 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 849029-69-2

2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2728117
CAS No.: 849029-69-2
M. Wt: 414.95
InChI Key: PQLPMIKCKLPUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 3-chlorophenyl group at position 5, an ethyl group at position 4 of the triazole ring, and a sulfanyl-linked acetamide moiety substituted with a 4-isopropylphenyl group. The 3-chlorophenyl substituent introduces electron-withdrawing effects, while the ethyl and isopropyl groups modulate lipophilicity and steric bulk, influencing pharmacokinetic properties .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c1-4-26-20(16-6-5-7-17(22)12-16)24-25-21(26)28-13-19(27)23-18-10-8-15(9-11-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLPMIKCKLPUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

PropertyValue
Chemical FormulaC19H18ClN4OS
Molecular Weight421.35 g/mol
IUPAC NameThis compound
AppearancePowder
Boiling Point524.9 °C
Density1.44 g/cm³

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial activity against various pathogens. The compound in focus has been tested against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity :
    • The compound was evaluated using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibits moderate to high antibacterial activity, particularly against S. aureus with an inhibition zone diameter of approximately 15 mm at a concentration of 1 mM .
    • In a comparative study, derivatives of triazole compounds showed varying degrees of effectiveness against Pseudomonas aeruginosa and Enterococcus faecalis, suggesting the potential for further development as an antibacterial agent .
  • Mechanism of Action :
    • The biological mechanism underlying the antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the triazole ring .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated, particularly focusing on lipoxygenase (LOX) enzymes which are implicated in inflammatory processes.

  • Lipoxygenase Inhibition :
    • Preliminary studies indicate that derivatives containing the triazole-sulfanyl structure exhibit significant inhibitory effects on LOX activity. Compounds with similar structures have shown IC50 values in the micromolar range, indicating potential as anti-inflammatory agents .

Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized several triazole derivatives, including the compound , and assessed their antimicrobial properties against a panel of pathogens. The findings highlighted that modifications to the triazole ring significantly influenced antibacterial potency. The compound demonstrated effective inhibition against S. aureus, with a minimum inhibitory concentration (MIC) determined to be 32 µg/mL .

Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationship of triazole derivatives revealed that substituents on the phenyl rings significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhanced antibacterial efficacy while maintaining low toxicity profiles in preliminary cytotoxicity assays .

Scientific Research Applications

Antimicrobial Applications

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains, including those resistant to conventional antibiotics.

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, common pathogens responsible for opportunistic infections in immunocompromised patients.
  • Bacterial Resistance : Research highlighted its effectiveness against Staphylococcus aureus strains that exhibit resistance to methicillin (MRSA), suggesting that modifications in the side chains could enhance activity against resistant strains.

Anticancer Applications

The anticancer potential of this compound is another area of significant interest. Triazole derivatives have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells. The presence of the triazole moiety is linked to enhanced cytotoxic effects.
  • Apoptosis Induction : A study reported that treatment with this compound resulted in increased markers of apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Chemical Reactions Analysis

S-Alkylation and Nucleophilic Substitution

The sulfanyl (-S-) group in the compound exhibits nucleophilic reactivity. In analogous triazole-thiol derivatives, S-alkylation occurs under alkaline conditions:

Example reaction :
Reactants :

  • Triazole-thiol derivative

  • 2-Bromo-1-phenylethanone (alkylating agent)

Conditions :

  • Solvent: DMF

  • Base: Cs₂CO₃

  • Temperature: Room temperature

  • Reaction time: 24 hours

Outcome :
Formation of a ketone intermediate (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) with yields up to 61% .

Reaction StepReagents/ConditionsProductYield
S-Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃, DMFKetone intermediate61%

Reduction of Carbonyl Groups

The acetamide moiety and ketone intermediates (from S-alkylation) can undergo reduction:

Example reaction :
Reactants :

  • Ketone intermediate (e.g., from S-alkylation)

Conditions :

  • Reducing agent: NaBH₄

  • Solvent: Ethanol

  • Temperature: 45–50°C

Outcome :
Reduction of the ketone to a secondary alcohol (e.g., (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol) with yields up to 57% .

Reaction StepReagents/ConditionsProductYield
Ketone ReductionNaBH₄, ethanolSecondary alcohol57%

Oxidation Reactions

The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

Example reaction :
Reactants :

  • Parent compound

Conditions :

  • Oxidizing agent: H₂O₂ or KMnO₄

  • Solvent: Acetic acid or aqueous acetone

Outcome :
Formation of sulfoxide (R-SO-R) or sulfone (R-SO₂-R) derivatives, depending on reaction time and stoichiometry.

Oxidation StateReagentsProduct
SulfoxideH₂O₂, mild conditionsS-O bridged derivative
SulfoneKMnO₄, acidic conditionsS-O₂ bridged derivative

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Example reaction :
Reactants :

  • Parent compound

Conditions :

  • Acidic: HCl (6M), reflux

  • Basic: NaOH (2M), reflux

Outcome :
Formation of carboxylic acid (from acid hydrolysis) or carboxylate salt (from base hydrolysis).

Hydrolysis TypeReagentsProduct
AcidicHCl, refluxCarboxylic acid
BasicNaOH, refluxCarboxylate salt

Electrophilic Aromatic Substitution

The 3-chlorophenyl and isopropyl-substituted phenyl groups participate in electrophilic substitution:

Example reaction :
Reactants :

  • Parent compound

  • Nitrating agent: HNO₃/H₂SO₄

Conditions :

  • Temperature: 0–5°C (controlled)

Outcome :
Nitration at the para position of the 3-chlorophenyl ring.

Complexation with Metal Ions

The triazole nitrogen atoms and sulfanyl group act as ligands for transition metals:

Example reaction :
Reactants :

  • Parent compound

  • Metal salt: Cu(II) or Zn(II) acetate

Conditions :

  • Solvent: Methanol

  • Temperature: Room temperature

Outcome :
Formation of stable metal complexes, characterized by shifts in UV-Vis and IR spectra.

Biological Activity-Driven Reactions

While not traditional chemical reactions, the compound interacts with biological targets:

Example interaction :

  • Kinase Inhibition : The triazole ring binds to ATP pockets in kinases (e.g., c-Met kinase), forming hydrogen bonds with backbone residues (e.g., Met1160, Asp1222) .

  • Antimicrobial Activity : Disruption of microbial cell membranes via lipophilic interactions (LogP = 4.76).

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous triazoles shows decomposition above 250°C, releasing SO₂ and CO₂.

Key Structural Influences on Reactivity

Functional GroupReactivity Profile
Triazole ringNucleophilic substitution, metal coordination
Sulfanyl bridgeOxidation, alkylation
Acetamide groupHydrolysis, hydrogen bonding
3-Chlorophenyl ringElectrophilic substitution, steric effects

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Acetamide Derivatives

Compound ID Triazole Substituents Acetamide Substituent Notable Features Reference
Target Compound 5-(3-chlorophenyl), 4-ethyl N-(4-isopropylphenyl) High lipophilicity, Cl for e⁻ withdrawal -
(499101-52-9) 4-(4-chlorophenyl), 5-(4-methoxyphenyl) N-(3-methylphenyl) Methoxy (e⁻ donating) reduces activity
(332947-98-5) 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(2-ethyl-6-methylphenyl) Methyl groups enhance lipophilicity
(STOCK3S-99018) 5-(pyridin-2-yl), 4-ethyl N-(3-chloro-4-fluorophenyl) Pyridine enables metal coordination
(476486-03-0) 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(2-isopropylphenyl) Structural isomer of target

Key Insights :

  • Lipophilicity : The isopropyl group in the target increases logP (~3.8 predicted) versus methyl (logP ~2.5 in ), favoring membrane permeability but reducing solubility .

Table 2: Antimicrobial Activity of Selected Analogs

Compound ID MIC (μg/mL) vs S. aureus MIC vs E. coli Anti-inflammatory (IC₅₀, μM) Reference
Target Compound 12.5 (predicted) 25 (predicted) 18 (predicted) -
(KA9) 6.25 12.5 24
25 >50 N/A
>50 >50 >100

Key Insights :

  • The target compound’s chloro and ethyl groups align with high-activity derivatives in (e.g., KA9), which show MICs <12.5 μg/mL against S. aureus.
  • Pyridine-containing analogs () exhibit lower potency, likely due to reduced membrane penetration .

Key Insights :

  • The target’s synthesis mirrors , utilizing 2-bromoacetamide for acetamide coupling, achieving moderate yields .
  • Higher logP in the target suggests better blood-brain barrier penetration than ’s derivative.

Electronic and Crystallographic Analysis

  • Electron Density : The 3-chlorophenyl group increases absolute hardness (η ≈ 4.2 eV), classifying the target as a "hard" acid with preferential binding to hard bases (e.g., carboxylates) .
  • Crystallography: Analogous triazoles () form stable monoclinic crystals (SHELX-refined), with S···N interactions (2.9–3.1 Å) stabilizing the thioacetamide moiety .

Q & A

Q. Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, base concentration). For example, dioxane/water mixtures enhance solubility of intermediates, while triethylamine concentration >1.5 eq. reduces hydrolysis .
  • Process Analytical Technology (PAT) : In-line FT-IR monitors thiol deprotonation in real-time, ensuring optimal reactivity during chloroacetyl chloride addition .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) removes unreacted thiols, while recrystallization from ethanol-DMF yields >95% purity .

Advanced: How can conflicting bioactivity data (e.g., IC50_{50}50​ variability) be systematically analyzed?

Q. Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC50_{50} values may arise from off-target effects in cellular models .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends. The 3-chlorophenyl group’s electron-withdrawing nature enhances target binding, but steric clashes from the ethyl group may reduce potency in certain assays .
  • Statistical Analysis : Apply ANOVA to identify batch-to-batch variability (e.g., residual solvent levels impacting solubility) .

Advanced: What strategies resolve crystallographic ambiguities in determining the compound’s solid-state conformation?

Q. Answer :

  • High-Resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For example, the dihedral angle between triazole and chlorophenyl rings is critical for π-π stacking interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts ≈ 2.8–3.2 Å) to explain packing motifs and polymorphism risks .
  • DFT Calculations : Compare experimental bond lengths with theoretical values (e.g., B3LYP/6-31G* level) to validate tautomeric forms or hydrogen-bonding networks .

Advanced: How can computational methods predict the compound’s ADMET properties early in development?

Q. Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models. The logP (~3.5) suggests moderate blood-brain barrier penetration but may require prodrug strategies for solubility .
  • CYP450 Inhibition : Docking studies (AutoDock Vina) identify interactions with cytochrome P450 3A4, guiding structural modifications to reduce metabolic liability .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity from the acetamide moiety .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanyl group .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond in >60% relative humidity .
  • Solvent Compatibility : Dissolve in DMSO for long-term stock solutions (≤10 mM), avoiding aqueous buffers with pH >8 to prevent thiol oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Answer :

  • Substituent Scanning : Replace the 3-chlorophenyl group with electron-deficient heterocycles (e.g., pyridyl) to enhance π-stacking. Ethyl-to-propyl substitution on the triazole reduces steric hindrance in hydrophobic binding pockets .
  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfone (–SO2_2–) to improve metabolic stability while maintaining H-bond acceptor capacity .
  • Fragment-Based Design : Use SPR (surface plasmon resonance) to identify fragments binding adjacent to the acetamide pocket, enabling modular derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.